molecular formula C23H20N2O2 B6086038 N-[(2-methylquinolin-4-yl)methyl]-2-(naphthalen-1-yloxy)acetamide

N-[(2-methylquinolin-4-yl)methyl]-2-(naphthalen-1-yloxy)acetamide

Cat. No.: B6086038
M. Wt: 356.4 g/mol
InChI Key: CKOCSKQLEOIAOS-UHFFFAOYSA-N
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Description

N-[(2-methylquinolin-4-yl)methyl]-2-(naphthalen-1-yloxy)acetamide is a complex organic compound that features a quinoline and naphthalene moiety

Properties

IUPAC Name

N-[(2-methylquinolin-4-yl)methyl]-2-naphthalen-1-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-16-13-18(19-9-4-5-11-21(19)25-16)14-24-23(26)15-27-22-12-6-8-17-7-2-3-10-20(17)22/h2-13H,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOCSKQLEOIAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)COC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylquinolin-4-yl)methyl]-2-(naphthalen-1-yloxy)acetamide typically involves the following steps:

    Formation of the Quinoline Derivative: The starting material, 2-methylquinoline, is subjected to a series of reactions to introduce the 4-methyl group.

    Naphthalen-1-yloxy Acetate Formation: Naphthalene is reacted with acetic anhydride to form naphthalen-1-yloxy acetate.

    Coupling Reaction: The quinoline derivative is then coupled with the naphthalen-1-yloxy acetate under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylquinolin-4-yl)methyl]-2-(naphthalen-1-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinoline or naphthalene moieties.

    Substitution: Substitution reactions can occur at various positions on the quinoline or naphthalene rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

N-[(2-methylquinolin-4-yl)methyl]-2-(naphthalen-1-yloxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its properties are explored for use in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which N-[(2-methylquinolin-4-yl)methyl]-2-(naphthalen-1-yloxy)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the naphthalene group may interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-methylquinolin-4-yl)methyl]acetamide: Lacks the naphthalene moiety, making it less hydrophobic.

    2-(naphthalen-1-yloxy)acetamide: Lacks the quinoline moiety, reducing its potential for DNA intercalation.

Uniqueness

N-[(2-methylquinolin-4-yl)methyl]-2-(naphthalen-1-yloxy)acetamide is unique due to the combination of the quinoline and naphthalene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

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